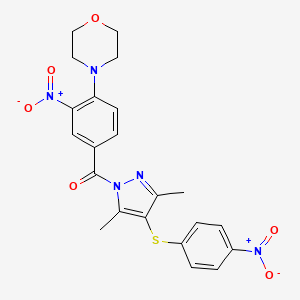

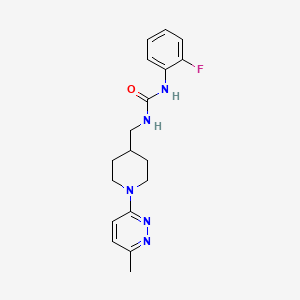

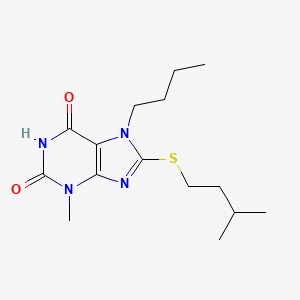

![molecular formula C20H22N4O2S B2450607 5-(cinnamylthio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1321899-52-8](/img/structure/B2450607.png)

5-(cinnamylthio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimido[4,5-d]pyrimidines are a class of compounds that have attracted considerable attention due to their high potential for application in medicinal chemistry . They are structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids .

Synthesis Analysis

Two routes were proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc made it possible to access pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .Molecular Structure Analysis

The molecular structure of these compounds can be represented as thermal vibration ellipsoids of 50% probability .Chemical Reactions Analysis

Reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 resulted in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .Scientific Research Applications

- Researchers have explored various synthetic routes to prepare this compound. Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization with NH4OAc allows access to pyrimido[4,5-d]pyrimidines with different substituents at positions 2 and 7 .

- The chemistry of pyrimidopyrimidines involves the cyclization of 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH, leading to pyrido[2,3-d]pyrimidin-5-one derivatives. The acetyl methyl group and amide carbonyl moiety play crucial roles in this cyclization .

Synthesis Methods

Mechanism of Action

Future Directions

properties

IUPAC Name |

1,3-dimethyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-4-9-15-21-17-16(19(25)24(3)20(26)23(17)2)18(22-15)27-13-8-12-14-10-6-5-7-11-14/h5-8,10-12H,4,9,13H2,1-3H3/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBJWUNXFOUQRP-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(C(=N1)SCC=CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=NC2=C(C(=N1)SC/C=C/C3=CC=CC=C3)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(cinnamylthio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

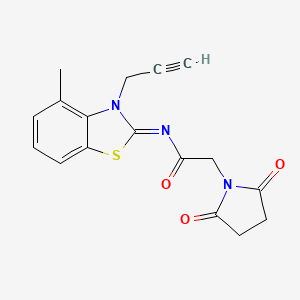

![3-(2-(6-(tert-Butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone hydrochloride](/img/structure/B2450525.png)

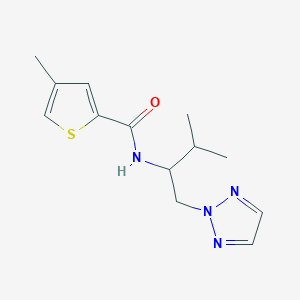

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2450534.png)

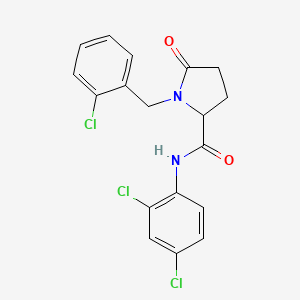

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2450536.png)

![1-(2-oxo-2-pyrrolidin-1-ylethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2450541.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(isochroman-3-ylmethyl)urea](/img/structure/B2450545.png)